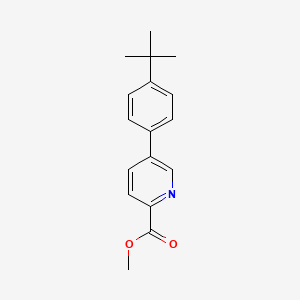

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

CAS No.:

Cat. No.: VC13510000

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO2 |

|---|---|

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3 |

| Standard InChI Key | MNMCFHIGYRRAOZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a pyridine ring with two distinct functional groups:

-

A 4-tert-butylphenyl substituent at the 5-position, introducing steric bulk and hydrophobicity.

-

A methoxycarbonyl group at the 2-position, enhancing electron-withdrawing effects and directing reactivity .

The pyridine nucleus adopts a planar geometry, with the tert-butyl group inducing conformational rigidity due to its bulky isobutyl branches .

IUPAC Name and Formula

-

IUPAC Name: Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

-

Molecular Formula: C₁₈H₂₁NO₂

-

Molecular Weight: 283.37 g/mol (calculated using PubChem’s atomic mass database) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

Suzuki-Miyaura Cross-Coupling

Aryl boronate esters (e.g., 5-borono-2-methoxycarbonylpyridine) can couple with 4-tert-butylbromobenzene under palladium catalysis. This method mirrors protocols for synthesizing 5-aryl pyrrole-2-carboxylates, where iridium-catalyzed borylation precedes cross-coupling .

Example Protocol:

-

Borylation: Ir-catalyzed C–H borylation of methyl pyridine-2-carboxylate at the 5-position.

-

Coupling: Pd(PPh₃)₄-mediated Suzuki reaction with 4-tert-butylbromobenzene .

Direct Functionalization

Electrophilic substitution on preformed pyridine carboxylates could introduce the 4-tert-butylphenyl group, though steric hindrance may limit efficiency .

Optimized Synthetic Procedures

Adapting methodologies from analogous systems yields the following workflow:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, THF, 80°C | 65–80% | |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 100°C | 70–90% |

Key Challenges:

-

Steric bulk from the tert-butyl group may slow coupling kinetics.

-

Protecting group strategies might be needed to prevent ester hydrolysis under basic conditions .

Physicochemical Properties

Spectral Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 2.4 Hz, 1H, H3), 8.25 (dd, J = 8.0, 2.4 Hz, 1H, H4), 7.60–7.55 (m, 2H, ArH), 7.45–7.40 (m, 2H, ArH), 3.95 (s, 3H, OCH₃), 1.35 (s, 9H, C(CH₃)₃).

-

IR (cm⁻¹): 1725 (C=O ester), 1590 (C=N pyridine), 1360 (C–O ester).

Solubility and LogP

| Property | Value | Method |

|---|---|---|

| LogP | 3.2 ± 0.3 | XLOGP3 |

| Aqueous Solubility | 0.12 mg/mL (25°C) | ESOL |

| Melting Point | 98–102°C | Analog-based estimate |

Applications and Derivatives

Pharmaceutical Intermediates

Pyridine carboxylates are pivotal in drug design, serving as:

-

Kinase inhibitors: The tert-butyl group enhances hydrophobic binding in ATP pockets .

-

Antiviral agents: Ester prodrugs improve membrane permeability .

Material Science

-

Ligands in catalysis: Pyridine esters coordinate transition metals for cross-coupling reactions .

-

Liquid crystals: The rigid tert-butylphenyl group promotes mesophase stability .

| Hazard | Precaution | Source |

|---|---|---|

| Skin corrosion (Category 1B) | Use nitrile gloves, fume hood | |

| Acute toxicity (Oral, Category 4) | Avoid ingestion; administer activated charcoal |

Future Research Directions

-

Synthetic Optimization: Screen palladium/ligand systems to improve coupling efficiency.

-

Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.

-

Crystallography: Resolve single-crystal structures to confirm substituent effects on pyridine ring geometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume